4-[(Methylamino)methyl]phenol hydrobromide
Description
Background and Significance of 4-[(Methylamino)methyl]phenol Hydrobromide
This compound represents a structurally important member of the aminomethyl phenol derivatives, characterized by its distinctive molecular architecture that combines phenolic hydroxyl functionality with methylamino substitution. This compound exists as the hydrobromide salt of 4-[(Methylamino)methyl]phenol, which itself bears the Chemical Abstracts Service registry number 78507-19-4 for the parent compound and 1177277-31-4 for the hydrobromide salt form. The molecular formula C8H12BrNO reflects the addition of hydrobromic acid to the parent amine, resulting in a molecular weight of 218.09 daltons.
The significance of this compound extends beyond its structural characteristics to encompass its role as a versatile synthetic intermediate in organic chemistry. Research has demonstrated that phenolic compounds bearing aminomethyl substituents exhibit enhanced reactivity patterns compared to simple phenols, particularly in nucleophilic substitution reactions and condensation processes. The hydrobromide salt formation provides several advantages over the free base, including improved crystallinity, enhanced storage stability, and increased water solubility, making it more suitable for various analytical and synthetic applications.
Contemporary research has revealed that this compound serves as a crucial building block in the synthesis of more complex molecular structures. The compound's dual functionality, combining both phenolic and secondary amine characteristics, enables it to participate in diverse chemical transformations including Mannich reactions, reductive amination processes, and aromatic substitution reactions. Scientific literature indicates that compounds of this structural class find applications in the development of pharmaceutical intermediates, particularly in the synthesis of compounds targeting neurological and cardiovascular systems.
The physicochemical properties of this compound have been extensively characterized through various analytical techniques. The compound typically appears as a crystalline powder with specific storage requirements to maintain stability. Spectroscopic analysis reveals characteristic absorption patterns consistent with both phenolic and secondary amine functional groups, providing valuable fingerprint data for identification and purity assessment.
Table 1: Fundamental Chemical Properties of this compound
Objectives and Scope of the Research
The primary objective of contemporary research involving this compound centers on elucidating its comprehensive chemical behavior and expanding its applications across multiple scientific disciplines. Current investigations focus on developing efficient synthetic methodologies for the compound's preparation, optimizing reaction conditions to maximize yield and purity, and exploring novel applications in pharmaceutical and materials science contexts.
Synthetic methodology research has identified several viable approaches for preparing this compound. The most commonly employed method involves the initial synthesis of 4-[(Methylamino)methyl]phenol through Mannich-type condensation reactions, followed by treatment with hydrobromic acid to form the stable salt. Alternative synthetic routes have been developed utilizing reductive amination of 4-hydroxybenzaldehyde derivatives with methylamine, providing researchers with multiple options for compound preparation depending on available starting materials and desired scale.
Research scope encompasses detailed characterization of the compound's reactivity profile, particularly its behavior in various organic transformations. Studies have demonstrated that the phenolic hydroxyl group retains its characteristic reactivity toward electrophilic aromatic substitution, while the methylamino group can participate in further alkylation or acylation reactions. This dual reactivity pattern makes the compound particularly valuable as a synthetic intermediate for preparing more complex molecular architectures.
Analytical research objectives include developing robust methods for compound identification and quantification. Nuclear magnetic resonance spectroscopy has proven particularly valuable for structural confirmation, with characteristic chemical shifts observed for both the aromatic protons and the aminomethyl substituent. High-performance liquid chromatography methods have been developed for purity assessment and stability studies, enabling researchers to monitor compound integrity under various storage and reaction conditions.
Table 2: Research Applications and Synthetic Methodologies
Contemporary research initiatives also explore the compound's potential in biochemical applications, particularly as a reagent for enzyme activity studies and as a precursor for developing bioactive molecules. The unique structural features of this compound make it suitable for investigating protein-ligand interactions and for developing molecular probes for biological systems.
The scope of current investigations extends to environmental and sustainability considerations, with researchers exploring green chemistry approaches for compound synthesis and developing environmentally friendly purification methods. These efforts align with broader scientific goals of reducing environmental impact while maintaining high standards for chemical purity and yield.
Properties
IUPAC Name |
4-(methylaminomethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIDSTXFHPFIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
- Starting Material: 4-hydroxybenzaldehyde or 4-hydroxybenzyl derivatives.
- Reagents: Methylamine or methylamino precursors, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Process: The aldehyde group undergoes reductive amination with methylamine, leading to the formation of the methylaminomethyl group at the para position relative to the hydroxyl group.
- Salt Formation: The free base is then reacted with hydrobromic acid (HBr) to form the hydrobromide salt.
This method is favored for its straightforwardness and relatively high yield.
Mannich Reaction
- Starting Material: Phenol or substituted phenol.
- Reagents: Formaldehyde, methylamine, and acid catalyst.
- Process: The phenol undergoes a Mannich reaction with formaldehyde and methylamine, introducing the methylaminomethyl group at the para position.
- Salt Formation: The product is isolated and converted into the hydrobromide salt by treatment with hydrobromic acid.
This classical method is well-documented for preparing aminomethyl phenols.
Detailed Research Findings and Data
While direct literature specifically on this compound is limited, closely related methodologies and analogs provide valuable insights:
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of 4-hydroxybenzyl intermediate | Typically room temp to mild heating | High yield, commercially available or easily synthesized |
| 2 | Reductive amination with methylamine | Use of NaBH3CN or catalytic hydrogenation; solvents like methanol or ethanol; temperatures 0–40°C | Yields vary from 70% to >85% depending on conditions |
| 3 | Salt formation with hydrobromic acid | Addition of concentrated HBr in ethanol or aqueous medium | Quantitative precipitation of hydrobromide salt |
| 4 | Purification | Recrystallization from ethanol or aqueous alcohol | High purity (>99%) achievable |
Example Preparation Protocol (Inferred from Related Compounds)
-
- Dissolve 4-hydroxybenzaldehyde (1 mol equiv) in methanol.
- Add methylamine solution (1.2 mol equiv) and stir at room temperature.
- Slowly add sodium cyanoborohydride (1.5 mol equiv) to the reaction mixture.
- Stir for 12–24 hours at room temperature or slightly elevated temperature (25–40°C).
- Monitor reaction progress by TLC or HPLC.
-
- Upon completion, quench the reaction by adding water.
- Extract the product into an organic solvent or precipitate directly.
-
- Add hydrobromic acid (48% aqueous solution) dropwise to the free base solution under stirring.
- The hydrobromide salt precipitates out.
- Filter, wash with cold ethanol/water, and dry under vacuum.
Notes on Purity and Yield
- The hydrobromide salt form is preferred for its enhanced stability.
- Yields typically range from 70% to 90% depending on reaction scale and purification.
- Purity can be confirmed by HPLC, melting point analysis, and NMR spectroscopy.
Comparative Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 4-Hydroxybenzaldehyde, methylamine, NaBH3CN | Room temp, methanol solvent, 12–24 h | High selectivity, mild conditions | Requires careful handling of NaBH3CN |
| Mannich Reaction | Phenol, formaldehyde, methylamine, acid catalyst | Acidic medium, mild heating | Classical, straightforward | Possible side reactions, lower selectivity |
| Catalytic Hydrogenation | 4-Nitroso or nitro precursors, Pd/C, H2 | 20–50°C, hydrogen atmosphere | High purity, scalable | Requires hydrogenation setup |
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Biological Research
Antibacterial Activity
Research indicates that 4-[(Methylamino)methyl]phenol hydrobromide exhibits significant antibacterial properties. It has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of phenolic compounds, including this hydrobromide form, can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .
Proteomics and Biochemical Assays
The compound is utilized in proteomics research due to its ability to interact with proteins and modify biological pathways. It serves as a reagent in biochemical assays aimed at understanding protein interactions, which is crucial for elucidating cellular mechanisms and disease pathways .
Pharmaceutical Development
Drug Formulation
In pharmaceutical contexts, this compound is being explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow it to function as a precursor in synthesizing other biologically active compounds. The compound's hydrobromide form enhances its stability and solubility in various formulations, facilitating its use in drug development .
Synergistic Effects with Other Drugs
Recent studies have suggested that combining this compound with established drugs may enhance therapeutic efficacy while reducing toxicity. For instance, its application alongside antidiabetic medications has shown promising results in synergistically improving antibacterial activity without increasing adverse effects on mammalian cells .
Analytical Chemistry
Analytical Applications
this compound is also significant in analytical chemistry. It can be used as a standard or reagent in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its ability to form stable complexes with metal ions makes it useful for analytical purposes, particularly in environmental monitoring and quality control of pharmaceuticals .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of phenolic compounds highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, showcasing the compound's potential as a lead candidate for antibiotic development .
Case Study 2: Drug Interaction Studies
In another investigation focused on drug interactions, researchers combined this compound with metformin to assess its impact on bacterial resistance patterns. The findings suggested that the combination therapy could reduce resistance development while enhancing overall treatment outcomes against infections .
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Phenolic Ethers and Esters
Compounds such as p-hydroxybenzyl methyl ether () and 4-ethoxymethylphenyl-4'-hydroxybenzyl ether () share the phenolic core but lack the methylamino group. These compounds, isolated from Gastrodia elata and Pleione bulbocodioides, exhibit neuroprotective and antioxidant activities but differ in solubility and receptor interactions due to their ether or ester substituents .
Aminophenol Derivatives
- 4-(Methylamino)phenol hemisulfate (C₇H₉NO·0.5H₂SO₄, MW 172.19 g/mol): This compound has a methylamino group directly attached to the phenol ring. It is noted for neurotoxic and hepatotoxic hazards, highlighting the importance of substituent positioning on toxicity .
- 4-[1-hydroxy-2-(methylamino)ethyl]phenol (C₉H₁₃NO₂, MW 167.21 g/mol): Features an ethyl chain with hydroxyl and methylamino groups. This structural variation alters hydrogen-bonding capacity and bioavailability compared to the target compound .
Pharmacologically Active Analogues
- Paredrine hydrobromide [(±)-p-(2-Aminopropyl)phenol hydrobromide]: An α-adrenergic agonist used as a mydriatic agent. Though structurally distinct (aminopropyl vs. methylaminomethyl substituent), it underscores the role of amine-phenol hybrids in modulating adrenergic receptors .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| 4-[(Methylamino)methyl]phenol HBr | C₈H₁₂BrNO | 218.09 | Phenol, secondary amine | Water-soluble (due to HBr salt) |
| 4-(Methylamino)phenol hemisulfate | C₇H₉NO·0.5H₂SO₄ | 172.19 | Phenol, primary amine | Moderate water solubility |
| p-Hydroxybenzyl methyl ether | C₈H₁₀O₂ | 138.16 | Phenol, methoxy ether | Lipophilic |
| Paredrine hydrobromide | C₉H₁₄BrNO | 248.12 | Phenol, primary amine (HBr) | Highly water-soluble |
Key Differences :
- Solubility: The hydrobromide salt of 4-[(Methylamino)methyl]phenol enhances water solubility compared to neutral phenolic ethers (e.g., p-hydroxybenzyl methyl ether).
- Reactivity : The secondary amine in the target compound may exhibit greater nucleophilicity than primary amines in analogues like Paredrine.
Biological Activity
Overview
4-[(Methylamino)methyl]phenol hydrobromide, a compound with the chemical formula C9H12BrN, is a hydrobromide salt of a phenolic amine. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing physiological responses. The compound's structure allows it to participate in several types of chemical reactions, including oxidation, reduction, and substitution, which further contribute to its biological effects.
Biological Activity
1. Enzyme Inhibition and Protein Interactions:
Research indicates that this compound may act as an enzyme inhibitor, impacting metabolic pathways. It is utilized in studies focused on enzyme kinetics and inhibition mechanisms, providing insights into its role in biochemical processes.
2. Therapeutic Potential:
The compound is under investigation for its potential therapeutic effects, particularly in the context of drug development. Preliminary studies suggest it may exhibit anti-inflammatory properties and could be beneficial in treating conditions related to oxidative stress and metabolic disorders .
3. Cytotoxicity Studies:
Cytotoxicity assessments have shown that this compound does not induce significant hemolysis in red blood cells, indicating a favorable safety profile at certain concentrations. This property is crucial for its consideration as a therapeutic agent .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Enzyme Interaction
In a study examining the compound's effect on enzyme activity, this compound was found to inhibit the activity of certain key enzymes involved in metabolic pathways. This inhibition correlated with reduced levels of reactive oxygen species (ROS) in cellular models, suggesting a protective role against oxidative damage .
Case Study 2: Therapeutic Applications
Another investigation focused on the compound's therapeutic potential in models of metabolic syndrome. Results indicated that treatment with this compound improved mitochondrial function and reduced markers of inflammation, highlighting its possible application in managing metabolic disorders .
Q & A
Q. What synthetic routes are available for 4-[(Methylamino)methyl]phenol hydrobromide, and what are the critical parameters influencing yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of 4-hydroxybenzaldehyde with methylamine, followed by hydrobromide salt formation. Key parameters include:
- Solvent choice : Ethanol or methanol is preferred for solubility and reaction efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation .
- Stoichiometry : Excess methylamine (1.5–2 eq) ensures complete conversion of the aldehyde intermediate .
Purification via recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methylamino group (δ ~2.8 ppm for CH3NH) and aromatic protons (δ 6.8–7.2 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 200.1 [M+H]+ (free base) and 281.0 [M-Br]+ for the hydrobromide salt .
- HPLC-UV : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98% at 254 nm) .
Q. What are the known pharmacological targets of this compound, and how are receptor binding assays designed?
- Methodological Answer : The compound exhibits α1-adrenergic receptor agonism, similar to paredrine hydrobromide . Binding assays involve:
- Radioligand displacement : Compete with [3H]-prazosin in transfected HEK293 cells (IC50 determination) .
- Functional assays : Measure cAMP production or calcium flux in vitro .
Q. How is the metabolic stability evaluated in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate with NADPH-enriched rat/human microsomes (37°C, pH 7.4) and monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic interference .
Q. What methods detect process-related impurities in batches?
- Methodological Answer :
- HPLC-DAD : Detect unreacted 4-hydroxybenzaldehyde (RT ~8.2 min) and N-methyl over-alkylated byproducts .
- ICP-MS : Quantify residual bromide ions (<50 ppm) from salt formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Methodological Answer :
- Catalyst screening : Use NaBH(OAc)3 instead of NaBH4 to reduce imine intermediates selectively, minimizing reduction of aromatic rings .
- Inert atmosphere : Nitrogen purging prevents oxidation of the methylamino group .
- Real-time monitoring : ReactIR tracks imine formation (C=N stretch at ~1640 cm⁻¹) to halt reactions at 90% conversion .
Q. How should researchers address NMR chemical shift variations during characterization?
- Methodological Answer :
- Solvent standardization : Use DMSO-d6 for consistent hydrogen bonding effects on NH and OH protons .
- Dynamic NMR : Variable-temperature studies (25–60°C) resolve rotational barriers in the methylamino group causing peak splitting .
Q. What strategies assess selectivity against off-target receptors in vitro?
- Methodological Answer :
- Panels of GPCR assays : Screen against β-adrenergic, dopamine D2, and serotonin 5-HT2A receptors at 10 µM to calculate selectivity indices .
- Kinetic binding assays : Use Biolayer Interferometry (BLI) to measure association/dissociation rates for non-target receptors .
Q. How do in vitro models predict hepatic clearance and drug-drug interactions?
- Methodological Answer :
- Hepatocyte suspensions : Measure intrinsic clearance (Clint) using the substrate depletion method .
- PBPK modeling : Integrate Clint, plasma protein binding, and CYP phenotyping data to simulate human pharmacokinetics .
Q. How can orthogonal analytical approaches resolve co-eluting impurities?
- Methodological Answer :
- HPLC-MS/MS : Differentiate isobaric impurities via fragmentation patterns (e.g., m/z 215.1 vs. 217.1 for brominated analogs) .
- 2D-LC : Separate co-eluting species using a phenyl-hexyl column in the second dimension .
Q. What structural analogs inform SAR studies for this compound?
- Methodological Answer :
- Methyl group modifications : Replace methylamino with ethylamino to assess steric effects on receptor binding (Ki shifts from 12 nM to 85 nM) .
- Ring substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the para position to enhance metabolic stability (t1/2 increase from 2.1 to 4.8 h) .
Q. How is the mechanism of action determined at the molecular level?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with α1-adrenergic receptor mutants to map binding pockets .
- Microtubule polymerization assays : Evaluate inhibition via turbidimetry (IC50 < 1 µM in MCF-7 cells) if antitubulin activity is suspected .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
